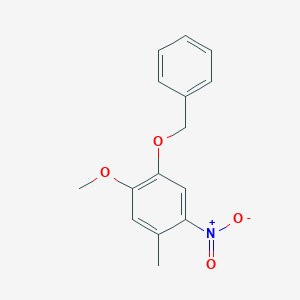

4-Benzyloxy-5-methoxy-2-nitrotoluene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Benzyloxy-5-methoxy-2-nitrotoluene and related compounds involves multiple steps, including nitration, oxygenation, and condensation reactions. For instance, the synthesis of related nitroacrylate compounds with toluene in the presence of titanium tetrachloride yields derivatives through a series of reactions that include nitration and Knoevenagel condensation (Hirotani & Zen, 1994). Similarly, the synthesis of 2-nitro-4-methylsulfonyl benzoic acid from 4-methysulfonyl toluene via nitration using nitric acid showcases a method that could be related to producing nitro-substituted toluenes (Jia-bin, 2010).

Molecular Structure Analysis

X-ray diffraction techniques are commonly used for molecular structure analysis of related compounds. For example, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was determined, revealing significant insights into its molecular geometry (Yeong et al., 2018). Such studies are essential for understanding the structural aspects of nitro-substituted benzenes.

Chemical Reactions and Properties

The chemical reactions involving 4-Benzyloxy-5-methoxy-2-nitrotoluene are diverse, including Knoevenagel condensation and reactions with titanium tetrachloride to yield various derivatives. These reactions highlight the compound's reactivity and potential for further chemical transformations.

Physical Properties Analysis

The physical properties of related compounds, such as crystal growth, solubility, and thermal properties, have been extensively studied. For example, the crystal growth studies of 4-nitro-4′-methoxy benzylidene aniline (NMOBA) provide insights into its solubility and thermal properties (Azariah et al., 2004). These studies are crucial for understanding the compound's behavior under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 4-Benzyloxy-5-methoxy-2-nitrotoluene and related compounds, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, as seen in the study of lanthanide 4-benzyloxy benzoates, significantly affects the photophysical properties, demonstrating the impact of molecular structure on chemical properties (Sivakumar et al., 2010).

Applications De Recherche Scientifique

Photoluminescence in Lanthanide Complexes : A study by Sivakumar et al. (2010) demonstrated that the position of substituents on 4-benzyloxy benzoic acid affects photoluminescence in terbium (Tb^3+)^3+ complexes. The presence of an electron-withdrawing group at a specific position was found to reduce luminescence properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Electronic Device Applications : Research by Chen, Reed, Rawlett, and Tour (1999) on a molecule related to this compound exhibited significant potential for high-speed switching and high-power electronic applications due to its properties like negative differential resistance and a large on-off ratio (Chen, Reed, Rawlett, & Tour, 1999).

Biomedical Applications : A study by Xi, Basset, and Vogl (1984) indicated the potential for creating new functional polymers with high absorption coefficients, which are useful for biomedical applications due to the presence of high methoxy and hydroxy groups (Xi, Basset, & Vogl, 1984).

Photopolymerization : Guillaneuf et al. (2010) found that a new alkoxyamine, closely related to 4-Benzyloxy-5-methoxy-2-nitrotoluene, shows promise as a photoiniferter in nitroxide-mediated photopolymerization, enabling linear growth of polymer chains in aqueous solutions (Guillaneuf et al., 2010).

Fluorescence Sensing : Panchal et al. (2017) synthesized a fluorescence sensor that effectively detects 4-nitrotoluene, a compound related to 4-Benzyloxy-5-methoxy-2-nitrotoluene, with high specificity and sensitivity. This development has implications for selective and sensitive detection of various nitroaromatic compounds (Panchal et al., 2017).

Organic Synthesis : Various studies, such as those by Richey et al. (1975), Kinne et al. (2010), and Kawase et al. (1987), have explored the potential of derivatives and reactions involving compounds like 4-Benzyloxy-5-methoxy-2-nitrotoluene for efficient synthesis processes, catalysis, and formation of novel compounds with potential applications in organic synthesis and other fields (Richey et al., 1975), (Kinne et al., 2010), (Kawase, Sinhababu, & Borchardt, 1987).

Safety And Hazards

The safety and hazards associated with “4-Benzyloxy-5-methoxy-2-nitrotoluene” would depend on factors such as the quantity handled, the method of handling, and the specific conditions of use4. Always refer to the appropriate safety data sheets for detailed information4.

Orientations Futures

The future directions for “4-Benzyloxy-5-methoxy-2-nitrotoluene” could involve its use in the synthesis of other chemical compounds. Its potential applications would depend on ongoing research and development efforts1.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always refer to the most recent and reliable sources for detailed and specific information.

Propriétés

IUPAC Name |

1-methoxy-5-methyl-4-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-11-8-14(19-2)15(9-13(11)16(17)18)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLJFBODCWOVTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394765 | |

| Record name | 4-BENZYLOXY-5-METHOXY-2-NITROTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-5-methoxy-2-nitrotoluene | |

CAS RN |

121086-26-8 | |

| Record name | 4-BENZYLOXY-5-METHOXY-2-NITROTOLUENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

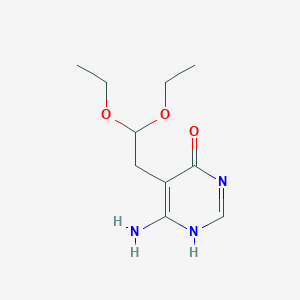

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

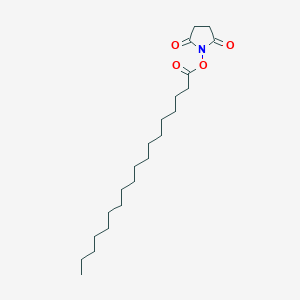

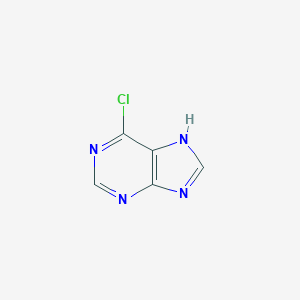

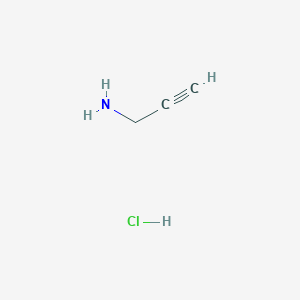

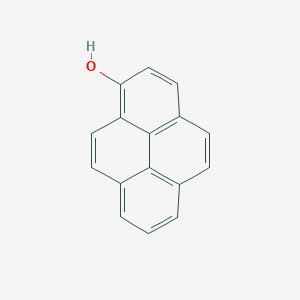

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.